molecular formula C22H28ClNO2 B5006581 2-[[Benzyl-[(2-methoxyphenyl)methyl]amino]methyl]cyclohexan-1-one;hydrochloride

2-[[Benzyl-[(2-methoxyphenyl)methyl]amino]methyl]cyclohexan-1-one;hydrochloride

Cat. No.: B5006581
M. Wt: 373.9 g/mol
InChI Key: LXHLKPQDWIMXOJ-UHFFFAOYSA-N
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Description

2-[[Benzyl-[(2-methoxyphenyl)methyl]amino]methyl]cyclohexan-1-one;hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a cyclohexanone core, a benzyl group, and a methoxyphenyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[Benzyl-[(2-methoxyphenyl)methyl]amino]methyl]cyclohexan-1-one;hydrochloride typically involves multiple steps, including the formation of the cyclohexanone core, the introduction of the benzyl and methoxyphenyl groups, and the final conversion to the hydrochloride salt. Common reagents used in these reactions include benzyl chloride, 2-methoxybenzyl chloride, and cyclohexanone. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial production also emphasizes the recovery and recycling of solvents and catalysts to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[[Benzyl-[(2-methoxyphenyl)methyl]amino]methyl]cyclohexan-1-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl and methoxyphenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[[Benzyl-[(2-methoxyphenyl)methyl]amino]methyl]cyclohexan-1-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[Benzyl-[(2-methoxyphenyl)methyl]amino]methyl]cyclohexan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Benzyl(methyl)amino]-1-(3-hydroxyphenyl)ethan-1-one hydrochloride
  • Phenylephrine Related Compound E

Uniqueness

Compared to similar compounds, 2-[[Benzyl-[(2-methoxyphenyl)methyl]amino]methyl]cyclohexan-1-one;hydrochloride stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

2-[[benzyl-[(2-methoxyphenyl)methyl]amino]methyl]cyclohexan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2.ClH/c1-25-22-14-8-6-12-20(22)17-23(15-18-9-3-2-4-10-18)16-19-11-5-7-13-21(19)24;/h2-4,6,8-10,12,14,19H,5,7,11,13,15-17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHLKPQDWIMXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN(CC2CCCCC2=O)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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